Iloprost

Descripción general

Descripción

Iloprost es un análogo sintético de la prostaciclina (PGI2), un prostanoides endógeno producido principalmente en el endotelio vascular. Se utiliza para tratar afecciones como la hipertensión arterial pulmonar, la esclerodermia, el fenómeno de Raynaud y la congelación . This compound funciona dilatando los vasos sanguíneos, lo que mejora el flujo sanguíneo y reduce la presión arterial .

Aplicaciones Científicas De Investigación

Iloprost tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar análogos de la prostaciclina y sus propiedades químicas.

Biología: Investigado por sus efectos en las vías de señalización celular y la biología vascular.

Medicina: Utilizado en ensayos clínicos para tratar diversas enfermedades vasculares y afecciones asociadas con un flujo sanguíneo deficiente

Industria: Employed in the development of new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

Iloprost ejerce sus efectos imitando la acción de la prostaciclina (PGI2). Se une a los receptores de prostaciclina en la superficie de las células endoteliales vasculares, lo que lleva a la activación de la adenilato ciclasa y un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la relajación de las células musculares lisas vasculares, la vasodilatación y la inhibición de la agregación plaquetaria .

Análisis Bioquímico

Biochemical Properties

Iloprost mimics the biological actions of prostacyclin, a short-lived prostanoid and potent vasodilator mainly produced in the vascular endothelium . It is a potent vasodilator with reported anti-thrombotic properties . This compound is a synthetic prostacyclin analogue which is a normal product of vascular endothelial cells . It is a potent vasodilator and inhibitor of platelet aggregation .

Cellular Effects

This compound has been shown to have anti-inflammatory and immunomodulating effects, reducing TNF alpha production by T cells and the number of T regulatory cells and increasing IL-2 and RANKL . In animals with acute pulmonary hypertension, inhaled this compound improved global hemodynamics primarily via selective pulmonary vasodilation and restoration of left ventricular preload .

Molecular Mechanism

The exact mechanism of this compound in cytoprotection has not been fully elucidated; however, it is proposed that this compound decreases catecholamine outflow from sympathetic nerve terminals, preserves mitochondrial function, and reduces oxidative stress . Decreased neutrophil accumulation and membrane stabilization have also been suggested .

Temporal Effects in Laboratory Settings

In the treatment of patients with severe disabling Raynaud’s phenomenon unresponsive to other therapies, this compound is administered by one of three schedules: a 3-day schedule for the treatment of Raynaud’s/scleroderma as an inpatient, or a 5-day schedule for the treatment of Raynaud’s/scleroderma as a day-case outpatient .

Dosage Effects in Animal Models

In animals with acute pulmonary hypertension, inhaled this compound improved global hemodynamics primarily via selective pulmonary vasodilation and restoration of left ventricular preload . The reduction in right ventricular afterload is associated with a paradoxical decrease in right ventricular contractility .

Metabolic Pathways

In vitro studies reveal that cytochrome P450-dependent metabolism plays only a minor role in the biotransformation of this compound . This compound is metabolized principally via β-oxidation of the carboxyl side chain .

Transport and Distribution

This compound is administered through inhalation, using a nebulizer, which is a machine that turns the solution into a fine mist so that it can be breathed into the lungs . Once the patient is home, they continue to use the solution in the nebulizer exactly as they have been shown .

Subcellular Localization

Prostacyclin relaxes the muscles in the walls of some blood vessels, allowing blood vessels to become wider (dilated) . This reduces the pressure in the blood vessels and allows blood to flow more easily through them .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de iloprost involucra varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del biciclo[33El proceso generalmente involucra el uso de grupos protectores, reducciones selectivas y reacciones estereo-selectivas para asegurar la configuración correcta del producto final .

Métodos de Producción Industrial

La producción industrial de this compound involucra rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando química de flujo continuo y técnicas avanzadas de purificación para aislar el this compound en su forma sólida .

Análisis De Reacciones Químicas

Tipos de Reacciones

Iloprost se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de this compound.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para reacciones estereo-selectivas .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas. Por ejemplo, la oxidación puede conducir a la formación de metabolitos inactivos, mientras que la reducción puede producir derivados de this compound modificados con diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Epoprostenol: Otro análogo de la prostaciclina utilizado para tratar la hipertensión arterial pulmonar.

Treprostinil: Un análogo de la prostaciclina con una vida media más larga que el iloprost.

Beraprost: Un análogo oral de la prostaciclina utilizado en algunos países para tratar la hipertensión arterial pulmonar

Singularidad de this compound

This compound es único debido a su estabilidad y facilidad de administración. A diferencia del epoprostenol, que requiere infusión intravenosa continua, el this compound se puede administrar por inhalación o infusión intravenosa, lo que lo hace más conveniente para los pacientes . Además, el this compound tiene una mezcla equilibrada de diastereoisómeros, lo que contribuye a sus potentes efectos vasodilatadores .

Propiedades

IUPAC Name |

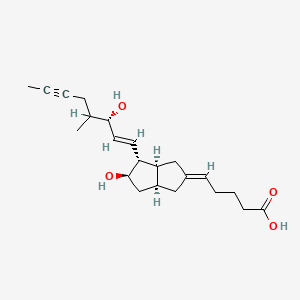

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-ACWOEMLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041046 | |

| Record name | Iloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble | |

| Record name | Iloprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Iloprost is a second generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first generation stable analogs, such as carbaprostacyclin. Iloprost binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors. Iloprost constricts the ilium and fundus circular smooth muscle as strongly as prostaglandin E2 (PGE2) itself. Iloprost inhibits the ADP, thrombin, and collagen-induced aggregation of human platelets. In whole animals, iloprost acts as a vasodilator, hypotensive, antidiuretic, and prolongs bleeding time. All of these properties help to antagonize the pathological changes that take place in the small pulmonary arteries of patients with pulmonary hypertension. | |

| Record name | Iloprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78919-13-8 | |

| Record name | Iloprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iloprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iloprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.